N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of such compounds often involves the use of piperazine derivatives . A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a fluorophenoxy group and a benzo[d][1,3]dioxole-5-carboxamide group.Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
Research has involved synthesizing novel compounds related to N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, aiming to explore their potential biological activities. For instance, the synthesis of new heterocyclic carboxamides has been investigated for potential antipsychotic agents, demonstrating the compound's relevance in the development of new therapeutic options for psychiatric disorders (Norman et al., 1996).
Antimicrobial and Antiviral Activities
Some studies have focused on the synthesis and evaluation of derivatives for their antimicrobial and antiviral activities. This includes research into benzofuran and benzo[d]isothiazole derivatives designed to inhibit Mycobacterium tuberculosis, highlighting the compound's potential role in addressing infectious diseases (Reddy et al., 2014).
Antineoplastic Applications
The metabolism of compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been studied to understand the main metabolic pathways in humans after oral administration. This research indicates the compound's significance in cancer therapy (Gong et al., 2010).
Pharmacological Properties
Evaluation of Pharmacological Properties
The pharmacological properties, including anti-acetylcholinesterase activity, of piperidine derivatives have been investigated. This suggests the compound's utility in developing treatments for conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors play a significant role (Sugimoto et al., 1990).
Serotonin Receptor Studies
Research has utilized fluorinated derivatives of WAY 100635, a selective serotonin 1A (5-HT1A) molecular imaging probe, for positron emission tomography (PET) quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This underscores the compound's relevance in neuropharmacological research and its potential for diagnosing and understanding neurodegenerative diseases (Kepe et al., 2006).
properties
IUPAC Name |
N-[2-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5.ClH/c23-17-2-4-18(5-3-17)29-14-21(27)26-11-9-25(10-12-26)8-7-24-22(28)16-1-6-19-20(13-16)31-15-30-19;/h1-6,13H,7-12,14-15H2,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEBMJNVEWVSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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